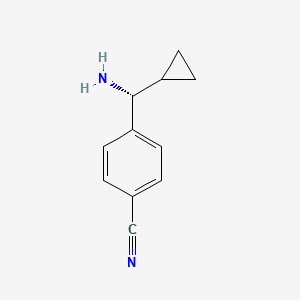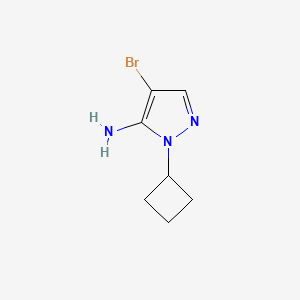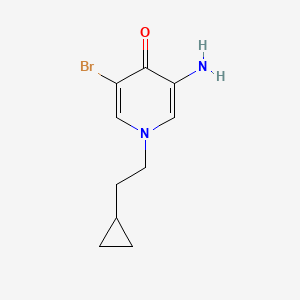
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyridinone core substituted with amino, bromo, and cyclopropylethyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative and introduce the amino and bromo substituents through selective functionalization reactions. The cyclopropylethyl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and cyclopropylethyl groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 3-Amino-5-chloro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
3-amino-5-bromo-1-(2-cyclopropylethyl)pyridin-4-one |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-13(4-3-7-1-2-7)6-9(12)10(8)14/h5-7H,1-4,12H2 |
InChIキー |
GHTXJAYSNONPFU-UHFFFAOYSA-N |
正規SMILES |
C1CC1CCN2C=C(C(=O)C(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


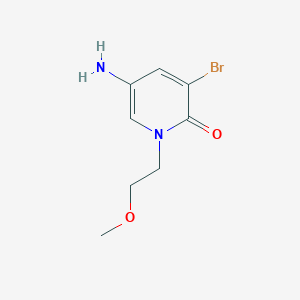
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
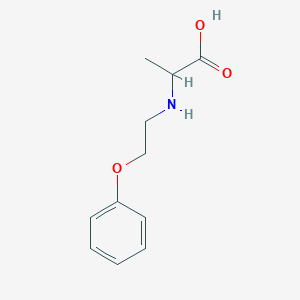
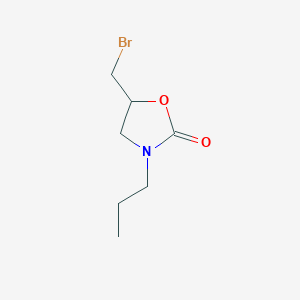
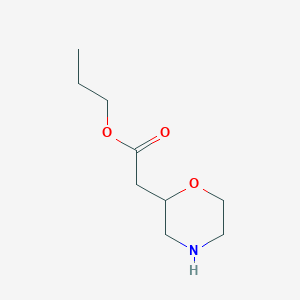
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
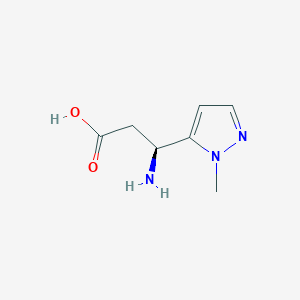
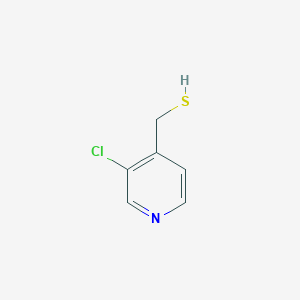
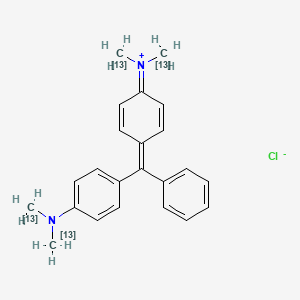
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
